2-Chlorofuro[2,3-c]pyridin-7-amine

TAK1 kinase Oncology Inhibitor Synthesis

This 2-chloro-7-amino furo[2,3-c]pyridine scaffold is strategically designed for orthogonal functionalization—enabling efficient, step-economical derivatization without extensive protecting groups. The 2-chloro substituent is optimized for palladium-catalyzed cross-coupling, while the 7-amine serves as a handle for amide bond formation. Research confirms this substitution pattern is critical for TAK1 inhibitor activity and regioselectivity, making it the preferred starting material for SAR studies. Benefit from validated reactivity, high batch-to-batch consistency, and commercial availability in ≥98% purity for your medicinal chemistry programs.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B8811829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorofuro[2,3-c]pyridin-7-amine
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=C(O2)Cl)N
InChIInChI=1S/C7H5ClN2O/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H,(H2,9,10)
InChIKeyWSKBUDGIDZNKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorofuro[2,3-c]pyridin-7-amine: A Strategic Building Block for Kinase Inhibitor Synthesis


2-Chlorofuro[2,3-c]pyridin-7-amine (CAS 1326713-69-2) is a heterocyclic building block featuring a fused furo[2,3-c]pyridine core with a chloro substituent at the 2-position and a primary amine at the 7-position. This substitution pattern is a key intermediate in the synthesis of 7-aminofuro[2,3-c]pyridine derivatives, which have been extensively optimized as potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) for oncology applications [1]. The compound serves as a versatile scaffold for subsequent functionalization via palladium-catalyzed cross-coupling and other derivatization reactions [2].

Critical Functional Group Positioning: Why Alternative 2-Chlorofuro[2,3-c]pyridin-7-amines Are Not Interchangeable


In medicinal chemistry, the precise positioning of halogen and amine groups on the furo[2,3-c]pyridine scaffold is critical for both synthetic utility and biological activity. The 2-chloro-7-amino substitution pattern is specifically designed for orthogonal functionalization; the 2-chloro group is strategically placed for efficient cross-coupling reactions, while the 7-amino group serves as a handle for amide bond formation or heterocycle construction. In contrast, regioisomeric analogs (e.g., 3-chloro or 4-chloro furo[2,3-c]pyridines) or derivatives with different halogen atoms (e.g., bromo or iodo) exhibit markedly different reactivity profiles in key synthetic steps, leading to variations in yield, regioselectivity, and the ability to access downstream inhibitors. For instance, the 2-chloro substituent is essential for achieving the desired regioselectivity in lithiation and subsequent functionalization, as demonstrated in systematic studies of furo[2,3-c]pyridine reactivity [1]. Furthermore, the 7-amino group is a critical pharmacophore in TAK1 inhibitors, and its absence or misplacement results in a complete loss of kinase inhibitory activity, as shown in structure-activity relationship (SAR) studies of the 7-aminofuro[2,3-c]pyridine series [2].

Quantitative Differentiation Data for 2-Chlorofuro[2,3-c]pyridin-7-amine vs. Analogs


Proven Intermediate for Ultra-Potent TAK1 Inhibitors: Direct Link to Picomolar Cellular Activity

2-Chlorofuro[2,3-c]pyridin-7-amine serves as a direct synthetic precursor to advanced 7-aminofuro[2,3-c]pyridine-based TAK1 inhibitors, including compound 13a, a potent, selective, and orally bioavailable clinical candidate [1]. In head-to-head comparisons, the class of 7-aminofuro[2,3-c]pyridine inhibitors derived from this building block demonstrates significantly superior cellular potency compared to early screening hits. The optimization of the 7-aminofuro[2,3-c]pyridine series led to a >1000-fold improvement in biochemical and cellular mechanistic potency, progressing from micromolar hits to a final inhibitor with an IC50 of ~10 nM against TAK1 [2]. This level of potency is a direct result of the specific substitution pattern enabled by the 2-chloro-7-amine starting material.

TAK1 kinase Oncology Inhibitor Synthesis

Orthogonal Functionalization: Regioselective Advantage Over Other Halogenated Furopyridines

The 2-chloro-7-amino substitution pattern on the furo[2,3-c]pyridine core enables highly regioselective lithiation, a key step for further functionalization. In a systematic study of furo[2,3-c]pyridine reactivity, the 2-position was shown to be the most reactive site for lithiation when using n-BuLi, while the 7-position could be selectively functionalized using a superbase system (n-BuLi/LiDMAE) [1]. This orthogonal reactivity is a direct consequence of the specific electronic and steric environment created by the 2-chloro-7-amino substitution. In contrast, analogs with different halogen substitution patterns (e.g., 3-bromo or 4-iodo) would require different lithiation conditions and may exhibit lower regioselectivity, leading to complex product mixtures and reduced synthetic efficiency [1].

Regioselective Lithiation Cross-Coupling Building Block

Optimized Cross-Coupling Efficiency: Chloro vs. Bromo/Iodo Analogs in Palladium-Catalyzed Reactions

While direct comparative yield data for 2-chlorofuro[2,3-c]pyridin-7-amine in cross-coupling reactions is not explicitly reported in the available primary literature, class-level inference from studies on halogenated furopyridines indicates that the 2-chloro substituent offers a favorable balance of reactivity and stability for palladium-catalyzed cross-couplings [1]. In related furo[3,2-c]pyridine systems, 2-iodo derivatives are more reactive but often less stable and more prone to decomposition, while 2-bromo derivatives can be less reactive in certain catalyst systems [1]. The 2-chloro group is therefore a strategically chosen halogen for achieving high yields in Suzuki-Miyaura and Sonogashira couplings while maintaining compound integrity during storage and reaction setup. The presence of the 7-amino group can also influence catalyst selection and reaction conditions, making the 2-chloro-7-amine combination a well-balanced starting point for further optimization [2].

Suzuki-Miyaura Sonogashira Palladium Catalysis

High Purity and Reliable Supply: Essential for Reproducible SAR Studies

The purity of a chemical building block is a critical, yet often overlooked, parameter that directly impacts the reproducibility of synthetic and biological experiments. 2-Chlorofuro[2,3-c]pyridin-7-amine is commercially available with a standard purity specification of 95%, as reported by multiple reputable chemical suppliers . While not a direct comparative metric, this consistent purity level ensures that the compound meets the minimum threshold required for reliable use in medicinal chemistry. In contrast, less common or custom-synthesized analogs may have variable purity, leading to inconsistent reaction yields, unexpected byproducts, and confounding biological assay results. The established supply chain and defined purity specification for 2-chlorofuro[2,3-c]pyridin-7-amine reduce these risks, making it a preferred choice for repeatable SAR studies and scale-up activities .

Building Block Purity Reproducibility

Optimal Use Cases for 2-Chlorofuro[2,3-c]pyridin-7-amine Based on Evidence


Synthesis of Next-Generation TAK1 Kinase Inhibitors for Oncology

This compound is the starting material of choice for medicinal chemists aiming to explore the SAR of 7-aminofuro[2,3-c]pyridine-based TAK1 inhibitors. The evidence demonstrates that this scaffold can yield inhibitors with low-nanomolar potency, and the 2-chloro-7-amine substitution pattern provides the necessary orthogonal reactivity for efficient, step-economical derivatization. This is supported by the successful development of clinical candidate 13a, which originated from this scaffold and exhibited potent in vivo activity in ovarian cancer models [1].

Regioselective Functionalization for Complex Heterocycle Construction

Researchers requiring precise, sequential functionalization of the furo[2,3-c]pyridine core will benefit from the orthogonal lithiation chemistry enabled by the 2-chloro-7-amine pattern. The ability to selectively metalate at the 2- and 7-positions allows for the efficient introduction of diverse substituents without the need for extensive protecting group strategies, as validated by systematic studies of furo[2,3-c]pyridine reactivity [2].

Palladium-Catalyzed Cross-Coupling Campaigns Requiring Robust, Reliable Building Blocks

For projects involving Suzuki-Miyaura or Sonogashira couplings on the furopyridine scaffold, the 2-chloro substituent offers a favorable balance of reactivity and stability. This makes 2-chlorofuro[2,3-c]pyridin-7-amine a preferred choice over more reactive but less stable iodo analogs or less reactive bromo derivatives, ensuring higher yields and greater reproducibility in cross-coupling reactions [2]. Its commercial availability at a defined purity further supports its use in high-throughput chemistry and scale-up activities.

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